Oxytocin, glynh2(10)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

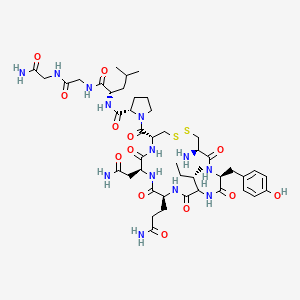

Oxytocin, glynh2(10)-, commonly known as oxytocin, is a nonapeptide hormone composed of nine amino acids: cysteine, tyrosine, isoleucine, glutamine, asparagine, cysteine, proline, leucine, and glycine. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Oxytocin plays a crucial role in social bonding, reproduction, childbirth, and lactation. It is also involved in various physiological processes, including metabolism, cardiovascular regulation, and stress response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing oxytocin is solid-phase peptide synthesis (SPPS). This technique involves the sequential assembly of amino acids on a solid support, typically using 9-fluorenylmethoxycarbonyl (Fmoc) as the protecting group. The process includes peptide assembly, side chain deprotection, cleavage from the solid support, oxidative folding, purification, and analysis .

Industrial Production Methods

Industrial production of oxytocin involves optimizing the SPPS process for large-scale synthesis. This includes using automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation. The stability of oxytocin injections can be improved by adjusting the pH and using stabilizing agents such as chlorobutanol .

Analyse Chemischer Reaktionen

Types of Reactions

Oxytocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge between cysteine residues is particularly susceptible to oxidation and reduction reactions .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bridge.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce the disulfide bridge.

Substitution: Amino acid substitutions can be performed using specific reagents and conditions to modify the peptide sequence

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of oxytocin, as well as various analogs with modified amino acid sequences .

Wissenschaftliche Forschungsanwendungen

Oxytocin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in social behavior, stress response, and metabolic regulation.

Medicine: Used clinically to induce labor, control postpartum hemorrhage, and manage certain psychiatric disorders such as autism spectrum disorders and social anxiety

Industry: Employed in the development of peptide-based drugs and therapeutic agents

Wirkmechanismus

Oxytocin exerts its effects by binding to specific G-protein-coupled receptors (oxytocin receptors) located in various tissues, including the brain, uterus, and mammary glands. This binding activates intracellular signaling pathways, such as phospholipase C, which leads to the mobilization of intracellular calcium and subsequent physiological responses. These responses include uterine contractions during childbirth, milk ejection during lactation, and modulation of social behaviors .

Vergleich Mit ähnlichen Verbindungen

Oxytocin is structurally similar to other nonapeptide hormones, such as vasopressin. Both peptides have a disulfide bridge and share a similar amino acid sequence, but they differ in their physiological functions. While oxytocin primarily regulates reproductive and social behaviors, vasopressin is involved in water retention and blood pressure regulation. Other similar compounds include mesotocin, isotocin, and vasotocin, which are found in non-mammalian species and have analogous functions .

Conclusion

Oxytocin, glynh2(10)-, is a versatile and essential hormone with significant roles in reproduction, social behavior, and various physiological processes. Its synthesis, chemical reactions, and applications in scientific research make it a valuable compound in both academic and industrial settings. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and importance in the field of biochemistry and medicine.

Eigenschaften

CAS-Nummer |

21687-84-3 |

|---|---|

Molekularformel |

C45H69N13O13S2 |

Molekulargewicht |

1064.2 g/mol |

IUPAC-Name |

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N13O13S2/c1-5-23(4)37-44(70)52-27(12-13-33(47)60)40(66)54-30(17-34(48)61)41(67)56-31(21-73-72-20-26(46)38(64)53-29(42(68)57-37)16-24-8-10-25(59)11-9-24)45(71)58-14-6-7-32(58)43(69)55-28(15-22(2)3)39(65)51-19-36(63)50-18-35(49)62/h8-11,22-23,26-32,37,59H,5-7,12-21,46H2,1-4H3,(H2,47,60)(H2,48,61)(H2,49,62)(H,50,63)(H,51,65)(H,52,70)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)/t23-,26-,27-,28-,29-,30-,31-,32-,37?/m0/s1 |

InChI-Schlüssel |

SJYQCRGUNFCHAU-RAXIIFOESA-N |

Isomerische SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)

![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)

![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)

![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)